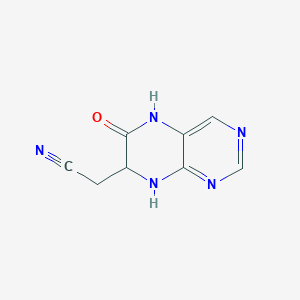
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is a heterocyclic compound belonging to the class of tetrahydropterins These compounds are characterized by their pterin moiety, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the tetrahydropterin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pterins, dihydropterins, and quinonoid derivatives, each with distinct chemical and physical properties.
科学的研究の応用
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex pterin derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pterin cofactors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders.
Industry: It is used in the production of dyes and pigments due to its unique chromophoric properties.
作用機序
The mechanism of action of (6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a cofactor in various enzymatic reactions, facilitating the transfer of electrons and protons. Its molecular targets include enzymes involved in the biosynthesis of neurotransmitters and other essential biomolecules.
類似化合物との比較
Similar Compounds
Dyspropterin: A tetrahydropterin with a similar structure but different functional groups.
6-Lactoyl-5,6,7,8-tetrahydropterin: Another tetrahydropterin derivative with a lactoyl group.
Uniqueness
(6-Oxo-5,6,7,8-tetrahydropteridin-7-YL)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropterins. This uniqueness makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
98555-25-0 |
|---|---|
分子式 |
C8H7N5O |
分子量 |
189.17 g/mol |
IUPAC名 |
2-(6-oxo-7,8-dihydro-5H-pteridin-7-yl)acetonitrile |
InChI |
InChI=1S/C8H7N5O/c9-2-1-5-8(14)13-6-3-10-4-11-7(6)12-5/h3-5H,1H2,(H,13,14)(H,10,11,12) |
InChIキー |
VHANMCKTQRQLFA-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC=N1)NC(C(=O)N2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


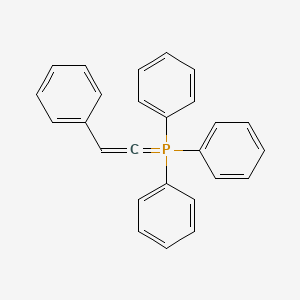
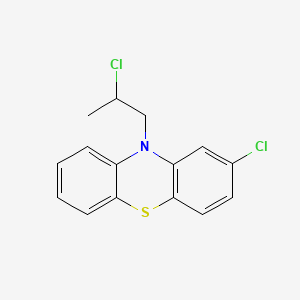
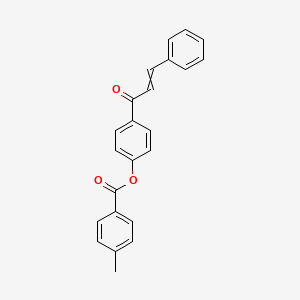
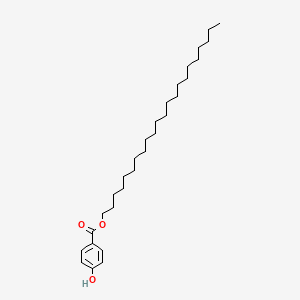
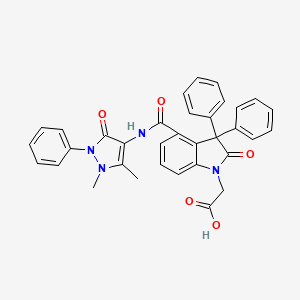
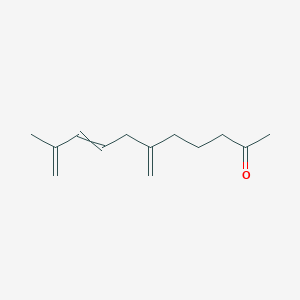
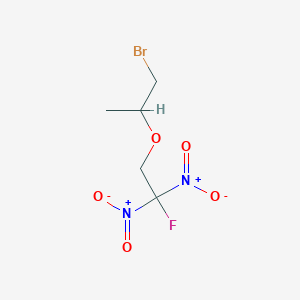
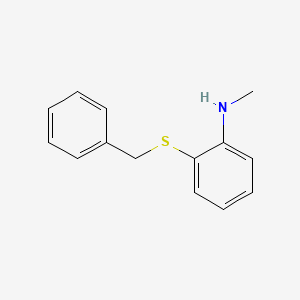
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
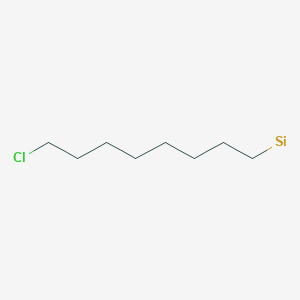
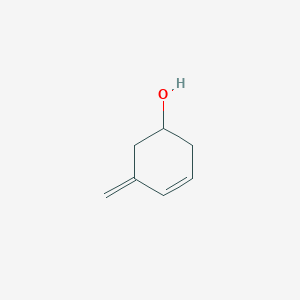
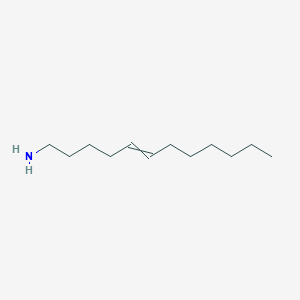
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
